molecular formula C15H18N2O3 B1583827 N-[1H-Indol-3-YL-acetyl]valine acid CAS No. 57105-42-7

N-[1H-Indol-3-YL-acetyl]valine acid

Cat. No. B1583827
CAS RN: 57105-42-7
M. Wt: 274.31 g/mol
InChI Key: AZEGJHGXTSUPPG-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[1H-Indol-3-YL-acetyl]valine acid” is a compound that belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Molecular Structure Analysis

The molecular structure of “N-[1H-Indol-3-YL-acetyl]valine acid” has been analyzed using X-ray diffraction . The compound has a hydrophobic lateral chain, which causes it to adopt a new orientation in the alpha-active site .


Chemical Reactions Analysis

“N-[1H-Indol-3-YL-acetyl]valine acid” has been found to function as an inhibitor of the alpha-subunit reaction in the enzyme complex with indole-3-acetyl-l-valine .


Physical And Chemical Properties Analysis

“N-[1H-Indol-3-YL-acetyl]valine acid” is a small molecule with a chemical formula of C15H18N2O3. It has an average weight of 274.315 and a monoisotopic weight of 274.131742452 .

Scientific Research Applications

Metabolic Studies in Plants

N-[1H-Indol-3-yl-acetyl]valine acid and its related compounds play a significant role in the metabolic processes of plants. For instance, a study identified three metabolites of indole-3-acetic acid (IAA) in Arabidopsis thaliana, including N-(6-hydroxyindol-3-ylacetyl)-valine (6-OH-IAA-Val), which are key components in plant growth and development (Kai et al., 2007).

Structural and Biological Activity Analysis

Research has also focused on the structural comparison of biologically active and inactive conjugates of α-amino acids with indole-3-acetic acid. This includes studies on the crystal structures and the stereochemical properties of compounds like N-(indol-3-ylacetyl)-L-valine, which offer insights into their growth-promoting activities (Kojić-Prodić et al., 1993).

Enzymatic and Biochemical Studies

N-[1H-Indol-3-yl-acetyl]valine acid derivatives have been explored in enzymatic and biochemical contexts. For example, their role in the enzymology and dynamics of acetohydroxy acid isomeroreductase, an enzyme involved in amino acid synthesis in plants and microorganisms, has been studied (Dumas et al., 2001). Additionally, the binding of indole-3-acetamide, a related compound, to platinum and palladium ions was investigated, shedding light on the coordinating abilities of indole derivatives in complex molecular structures (Kaminskaia et al., 2000).

Metabolic Pathways in Humans

The metabolism of substances related to N-[1H-Indol-3-yl-acetyl]valine acid in humans has been studied, particularly in the context of acrylamide metabolism. This includes the formation of hemoglobin adducts such as N-(2-carbamoylethyl)valine in the human body (Fennell et al., 2005).

Other Applications

  • The synthesis and evaluation of indole-3-acetic acid derivatives in the context of molecular probes and biochemical tags have been researched (Ilić et al., 2005).
  • Studies have been conducted on amino acid conjugates as metabolites of plant growth regulators in barley, highlighting the role of these compounds in plant physiology (Meyer et al., 1991).

properties

IUPAC Name

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-9(2)14(15(19)20)17-13(18)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,14,16H,7H2,1-2H3,(H,17,18)(H,19,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEGJHGXTSUPPG-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332229
Record name N-(3-Indolylacetyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1H-Indol-3-YL-acetyl]valine acid

CAS RN

57105-42-7
Record name N-(3-Indolylacetyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Amadasi, M Bertoldi, R Contestabile… - Current medicinal …, 2007 - ingentaconnect.com
The vitamin B6-derived pyridoxal 5'-phosphate (PLP) is the cofactor of enzymes catalyzing a large variety of chemical reactions mainly involved in amino acid metabolism. These …
Number of citations: 221 www.ingentaconnect.com
TC Merigueti - 2018 - arca.fiocruz.br
Infecções relacionadas à assistência à saúde (IRAS) é um grave problema de saúde pública. Elas podem estar associadas à morbidade e mortalidade e são responsáveis pelos …
Number of citations: 1 www.arca.fiocruz.br

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